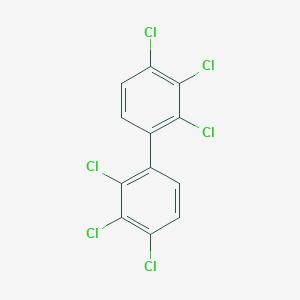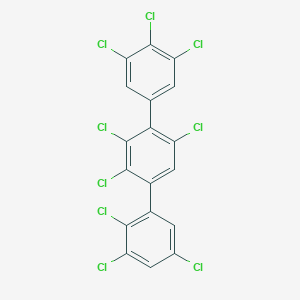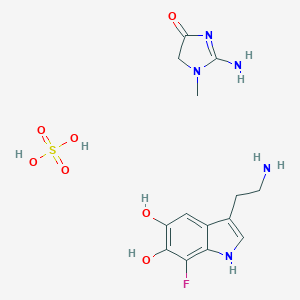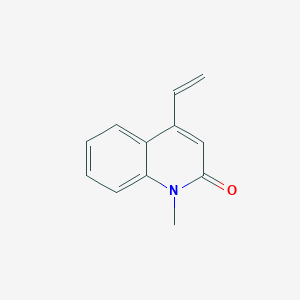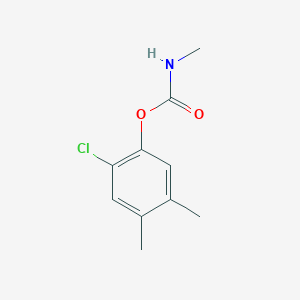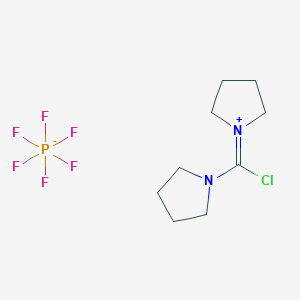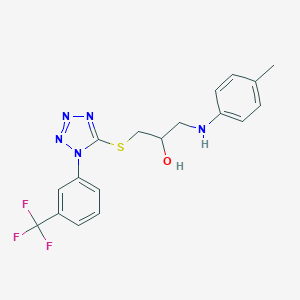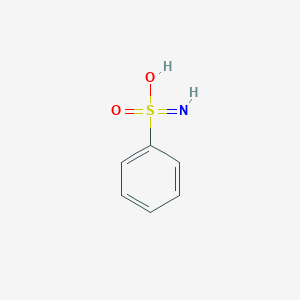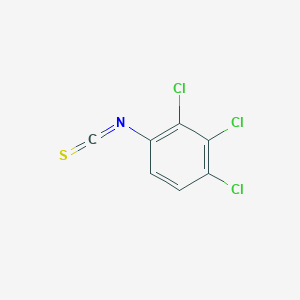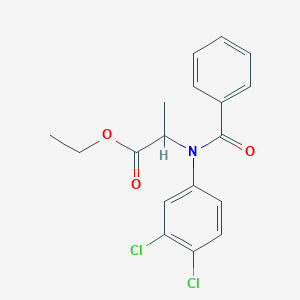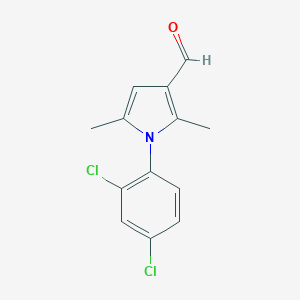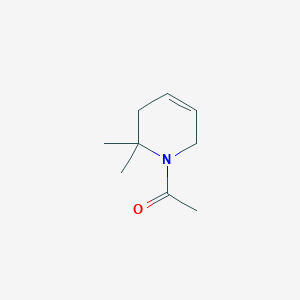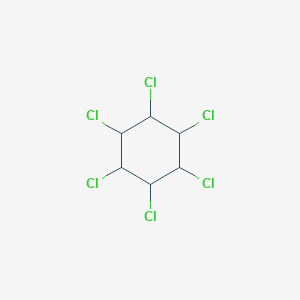
Butyl 2-ethylhexyl phthalate
Overview
Description
Butyl 2-ethylhexyl phthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is primarily used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity . It is a colorless, oily liquid that is soluble in oil but not in water .
Preparation Methods
Butyl 2-ethylhexyl phthalate is synthesized through the esterification reaction of phthalic anhydride with butanol and 2-ethylhexanol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product . Industrial production methods involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed to optimize the reaction efficiency .
Chemical Reactions Analysis
Butyl 2-ethylhexyl phthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid and other oxidation products under specific conditions.
Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include water, acids (such as hydrochloric acid), bases (such as sodium hydroxide), and oxidizing agents (such as potassium permanganate) . The major products formed from these reactions are phthalic acid, butanol, and 2-ethylhexanol .
Scientific Research Applications
Butyl 2-ethylhexyl phthalate has a wide range of scientific research applications:
Mechanism of Action
Butyl 2-ethylhexyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by interacting with nuclear receptors in various tissues . This interaction can lead to dysregulation of the hypothalamic-pituitary-gonadal, adrenal, and thyroid axes, which are crucial for maintaining hormonal balance and normal physiological functions . Additionally, it can activate intracellular kinases and inactivate certain enzymes, further contributing to its biological effects .
Comparison with Similar Compounds
Butyl 2-ethylhexyl phthalate is similar to other phthalates such as:
Diethylhexyl phthalate: Also used as a plasticizer but has different physical and chemical properties.
Dibutyl phthalate: Used in cosmetics and personal care products.
Butyl benzyl phthalate: Used in the production of vinyl flooring and other flexible PVC products.
What sets this compound apart is its specific combination of butanol and 2-ethylhexanol, which gives it unique properties in terms of flexibility and durability when used as a plasticizer .
Properties
IUPAC Name |
1-O-butyl 2-O-(2-ethylhexyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-4-7-11-16(6-3)15-24-20(22)18-13-10-9-12-17(18)19(21)23-14-8-5-2/h9-10,12-13,16H,4-8,11,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOLBYOSCILFLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026519 | |
| Record name | Butyl 2-ethylhexyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Insoluble in water (0.022 mg/L at 25 deg C); [ChemIDplus] | |
| Record name | 2-Ethylhexyl butyl phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4056 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Slightly soluble in water | |
| Record name | 2-ETHYLHEXYL BUTYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5251 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000236 [mmHg], Vapor pressures for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/ | |
| Record name | 2-Ethylhexyl butyl phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4056 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-ETHYLHEXYL BUTYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5251 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
85-69-8 | |
| Record name | Butyl 2-ethylhexyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl butyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-butyl 2-(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl 2-ethylhexyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 2-ethylhexyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL 2-ETHYLHEXYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40AV6S4MYV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-ETHYLHEXYL BUTYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5251 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What factors influence the biodegradation of BEHP and similar phthalate esters under methanogenic conditions?
A1: Research indicates that both water solubility and the degradability of the side chains attached to the phthalic acid play significant roles in the biodegradation of phthalate esters (PAEs) like BEHP in methanogenic environments []. Studies have shown that PAEs with higher water solubility, such as dibutyl phthalate (DBP), butylbenzyl phthalate (BBP), BEHP, and dihexyl phthalate (DHP), are more readily degraded compared to their less soluble counterparts, such as DEHP, dioctyl phthalate (DOP), and didecyl phthalate (DDP) []. This suggests that water solubility is a key factor limiting the degradation of hydrophobic PAEs.
Q2: How does the toxicity of BEHP compare to other phthalate esters in aquatic organisms?
A2: Toxicity studies on Daphnia magna and rainbow trout (Oncorhynchus mykiss) revealed a general trend of increasing toxicity with decreasing water solubility for lower-molecular-weight phthalate esters, including BEHP []. While the chronic toxicity of BEHP fell within the range of other higher-molecular-weight PAEs (0.042 to 0.15 mg/L GM-MATC for D. magna), acute toxicity studies on various aquatic species showed that PAEs with alkyl chains of six carbons or more, unlike BEHP, exhibited no acute toxicity at concentrations approaching their aqueous solubility limits []. This difference highlights the importance of considering both acute and chronic toxicity, as well as the specific phthalate ester and test species, when assessing environmental risk.
Q3: Can microorganisms effectively degrade BEHP, and what are the potential metabolic pathways involved?
A3: Research has demonstrated the successful biodegradation of BEHP by a halotolerant bacterial consortium []. This consortium, primarily composed of Gordonia sp., Rhodococcus sp., and Achromobacter sp., effectively degraded 93.84% of 1000 mg/L BEHP within 48 hours under optimal conditions []. Analysis of the degradation process identified several intermediates, including 2-ethylhexyl pentyl phthalate, mono-ethylhexyl phthalate (MEHP), mono-hexyl phthalate (MHP), and mono-butyl phthalate (MBP), suggesting a complex biochemical pathway for BEHP degradation by this consortium [].
Q4: What analytical techniques are commonly employed to identify and quantify BEHP in environmental and biological samples?
A4: Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for identifying and quantifying BEHP and its degradation intermediates in complex matrices []. This technique separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio, enabling the specific detection and quantification of BEHP even at trace levels. Accurate quantification often involves the use of appropriate internal standards and validated analytical methods to ensure reliability and accuracy of the results.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


